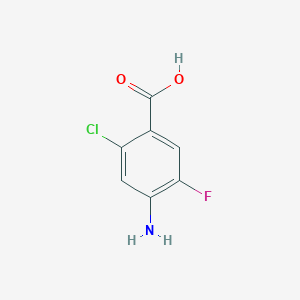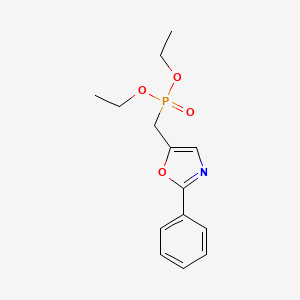
2-bromo-4-fluorobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-fluorobutanoic acid (2-BFBA) is an organic compound that is used for a variety of purposes in chemical synthesis and laboratory experiments. It is a colorless, crystalline solid with a melting point of 97 °C and a boiling point of 175 °C. 2-BFBA is a carboxylic acid, meaning that it has a carboxyl group (-COOH) attached to a carbon atom. Its molecular formula is C4H5BrFO2. 2-BFBA is a versatile reagent and has been used in a number of scientific studies.
Aplicaciones Científicas De Investigación
2-bromo-4-fluorobutanoic acid has been used in a number of scientific studies. It has been used as a reagent in the synthesis of a variety of organic compounds, such as 1,2-dihydropyridines, pyrrolidines, and pyrimidines. It has also been used in the synthesis of polymers and in the synthesis of fluorescent dyes. In addition, this compound has been used in the synthesis of pharmaceuticals, in the synthesis of semiconductor materials, and in the synthesis of polysaccharides.
Mecanismo De Acción
2-bromo-4-fluorobutanoic acid acts as a nucleophilic reagent in organic synthesis. It is a strong acid and can react with other molecules to form covalent bonds. The reaction of this compound with other molecules is generally a nucleophilic substitution reaction, in which the nucleophilic group of this compound attacks the electrophilic group of the other molecule.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory and antioxidant properties, as well as anti-cancer activity. In addition, this compound has been studied for its potential to reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-bromo-4-fluorobutanoic acid has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using this compound is its low cost and availability. It is also relatively easy to handle and can be stored for long periods of time without degradation. However, this compound is a strong acid and should be handled with caution. In addition, it is not very soluble in water, which can limit its use in some experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 2-bromo-4-fluorobutanoic acid. One potential area of research is the development of new synthetic methods for the synthesis of this compound and related compounds. Another potential area of research is the development of new uses for this compound in pharmaceuticals and other industries. Finally, further research could be done to further explore the biochemical and physiological effects of this compound and to develop new applications for the compound.
Métodos De Síntesis
2-bromo-4-fluorobutanoic acid can be synthesized in several ways. The most common method is the reaction of 2-bromo-4-fluoro-2-butanol with sulfuric acid. This reaction produces this compound and water as byproducts. Other methods include the reaction of 2-bromo-4-fluorobutane with sulfuric acid and the reaction of 2-bromo-4-fluorobutane-1-sulfonic acid with sodium hydroxide.
Propiedades
IUPAC Name |
2-bromo-4-fluorobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrFO2/c5-3(1-2-6)4(7)8/h3H,1-2H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVSFRKAHQEGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)C(C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6615736.png)
![(9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate](/img/structure/B6615742.png)











